1h-perfluorododecane

Description

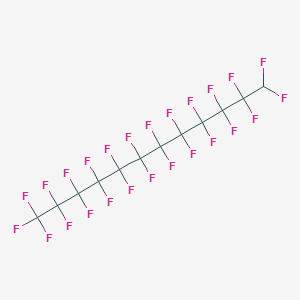

1H-Perfluorododecane is a perfluorinated alkane derivative with the molecular formula C₁₂H₄F₂₁I and a molecular weight of 674.031 g/mol . Its structure consists of a dodecane backbone where all hydrogen atoms except one are replaced by fluorine, and a terminal iodine atom is present. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their chemical stability, hydrophobicity, and oleophobicity. Key applications include use as intermediates in synthesizing fluorinated polymers, surfactants, and specialty materials for industrial and biomedical applications .

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluorododecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF25/c13-1(14)2(15,16)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)37/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYVHXBRPARTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HF25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895267 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66563-68-6 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1h-perfluorododecane can be synthesized through the electrochemical fluorination of dodecane. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and a nickel anode. The reaction is carried out under controlled conditions to ensure complete fluorination of the hydrocarbon chain.

Industrial Production Methods: In industrial settings, the compound is produced using large-scale electrochemical fluorination reactors. These reactors are designed to handle the corrosive nature of hydrogen fluoride and the high reactivity of fluorine. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1h-perfluorododecane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo:

Substitution Reactions: Under extreme conditions, such as high temperatures and the presence of strong nucleophiles, substitution reactions can occur.

Reduction Reactions: The compound can be reduced using strong reducing agents, although this is not common due to the stability of the carbon-fluorine bonds.

Common Reagents and Conditions:

Substitution Reactions: Strong nucleophiles like sodium amide in liquid ammonia.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution Reactions: Partially fluorinated alkanes.

Reduction Reactions: Hydrocarbons with fewer fluorine atoms.

Scientific Research Applications

1h-perfluorododecane has several applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique chemical shifts.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

Medicine: Explored for use in medical imaging as a contrast agent in magnetic resonance imaging (MRI).

Industry: Utilized in the production of high-performance lubricants and coatings due to its low surface energy and chemical inertness.

Mechanism of Action

The compound exerts its effects primarily through its strong carbon-fluorine bonds, which provide exceptional stability and resistance to chemical degradation. In biological systems, it interacts minimally with cellular components, making it an ideal candidate for drug delivery and imaging applications. The molecular targets and pathways involved are primarily related to its physical properties rather than specific biochemical interactions.

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis : this compound is synthesized via telomerization using perfluorooctyl iodide and ethylene, a method shared with other PFAS . However, yield optimization remains challenging.

- Alternatives Assessment : Shorter-chain PFAS (C6 or below) are increasingly promoted as alternatives, but their efficacy in high-temperature applications is inferior to C12 or C14 compounds .

- Studies on its degradation products (e.g., perfluoroalkyl acids) are critical to understanding long-term risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.